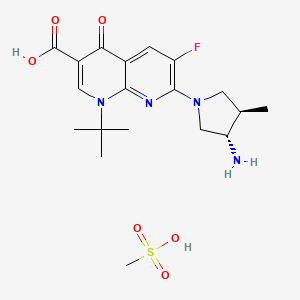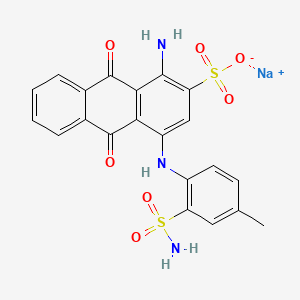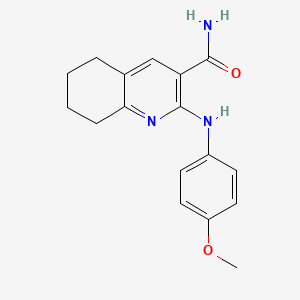
3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((4-methoxyphenyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((4-methoxyphenyl)amino)- is a compound belonging to the quinoline carboxamide family.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((4-methoxyphenyl)amino)- typically involves the reaction of quinoline derivatives with appropriate amines under controlled conditions. One common method includes the use of a quinoline carboxylic acid derivative, which is then reacted with 4-methoxyaniline in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((4-methoxyphenyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .
Aplicaciones Científicas De Investigación
3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((4-methoxyphenyl)amino)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and autoimmune disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((4-methoxyphenyl)amino)- involves its interaction with specific molecular targets, such as kinases. The compound acts as an inhibitor by binding to the active site of the kinase, thereby preventing its activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects in diseases like cancer .
Comparación Con Compuestos Similares
Similar Compounds
Laquinimod: Another quinoline-3-carboxamide with immunomodulatory properties.
Paquinimod: Known for its anti-inflammatory effects and potential in treating autoimmune diseases.
Uniqueness
3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((4-methoxyphenyl)amino)- is unique due to its specific substitution pattern and its potent inhibitory activity against ATM kinase. This makes it a valuable compound for targeted therapeutic applications .
Propiedades
Número CAS |
117052-10-5 |
|---|---|
Fórmula molecular |
C17H19N3O2 |
Peso molecular |
297.35 g/mol |
Nombre IUPAC |
2-(4-methoxyanilino)-5,6,7,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C17H19N3O2/c1-22-13-8-6-12(7-9-13)19-17-14(16(18)21)10-11-4-2-3-5-15(11)20-17/h6-10H,2-5H2,1H3,(H2,18,21)(H,19,20) |
Clave InChI |
UFCUUUOCZUWLPY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)NC2=C(C=C3CCCCC3=N2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


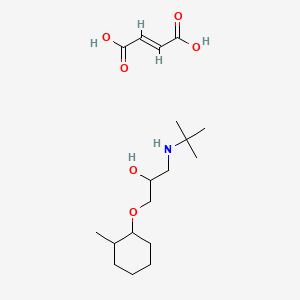

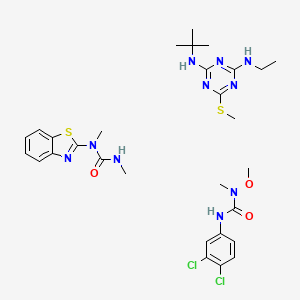


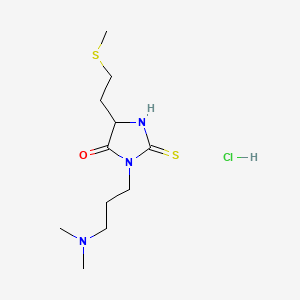

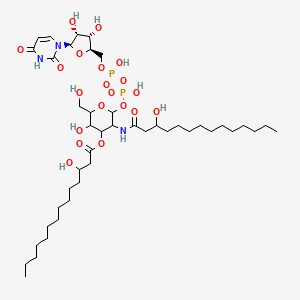

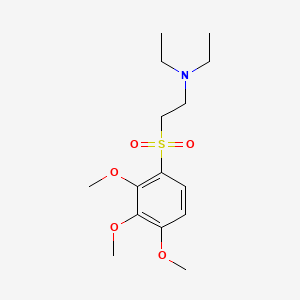

![N(sup delta)-(5-((4-Nitrophenyl)oxycarbonyl)pentanoyl)-delta-aminophalloin [German]](/img/structure/B12778858.png)
